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Compound of Interest

Compound Name:
7-Bromoquinoline-4-

carbohydrazide

CAS No.: 220844-66-6

Cat. No.: B11857667

Get Quote

Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives

exhibiting broad-spectrum biological activities.[1][2][3][4] 7-Bromo substituted quinoline

hydrazides represent a specific subclass where the lipophilic and electronic properties of the

bromine atom at the C-7 position, combined with the hydrogen-bonding capacity of the

hydrazide linker, create a potent pharmacophore. This guide analyzes their efficacy as

antimicrobial, antitubercular, and anticancer agents, supported by Structure-Activity

Relationship (SAR) data and molecular docking insights.

Medicinal Chemistry Rationale
The design of 7-bromo quinoline hydrazides is driven by three key medicinal chemistry

principles:

The Quinoline Core: Acts as a flat, aromatic scaffold capable of intercalating into DNA or

stacking within the hydrophobic pockets of enzymes (e.g., DNA gyrase, Topoisomerase II).
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The 7-Bromo Substituent:

Lipophilicity: The bromine atom significantly increases the partition coefficient (LogP),

enhancing membrane permeability and cellular uptake, particularly in Mycobacteria (rich in

mycolic acids).

Halogen Bonding: The 7-Br group can participate in halogen bonding (σ-hole interactions)

with carbonyl oxygens or aromatic residues in the binding pocket of target proteins.

The Hydrazide Linker (-CO-NH-NH-):

Provides a "hinge" region allowing the molecule to adopt conformations favorable for

binding.

Acts as both a hydrogen bond donor and acceptor, critical for interacting with residues like

Serine or Aspartic acid in enzyme active sites.

Chemical Synthesis Workflow
The synthesis typically follows a convergent pathway, starting from commercially available

anilines to form the quinoline core, followed by functionalization.

Core Protocol: Synthesis of 7-Bromo-4-
Hydrazinoquinoline Derivatives

Cyclization (Gould-Jacobs Reaction): Reaction of m-bromoaniline with diethyl

ethoxymethylenemalonate (EMME) at 250°C to form the quinoline ester.

Hydrolysis & Decarboxylation: Conversion to 7-bromo-4-hydroxyquinoline.

Chlorination: Treatment with POCl₃ to yield 4-chloro-7-bromoquinoline.

Hydrazide Formation: Nucleophilic aromatic substitution (

) with hydrazine hydrate to form 4-hydrazino-7-bromoquinoline.

Schiff Base/Hydrazide Condensation: Reaction with substituted benzaldehydes or acid

chlorides to yield the final hydrazide/hydrazone library.
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Visualized Synthesis Pathway

m-Bromoaniline 7-Bromo-4-hydroxyquinoline

1. EMME, 250°C
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Figure 1: Step-by-step synthetic pathway for generating 7-bromo substituted quinoline

hydrazides.

Pharmacological Profile[2][4][5][6]
Antimicrobial & Antitubercular Activity
The 7-bromo derivatives have shown superior activity against Mycobacterium tuberculosis

(H37Rv strain) compared to their non-halogenated counterparts.

Mechanism: Inhibition of Enoyl-ACP Reductase (InhA) and DNA Gyrase. The hydrazide

moiety mimics the structure of Isoniazid (INH), while the 7-bromo quinoline core enhances

binding affinity to the hydrophobic substrate-binding loop of InhA.

Key Data:

MIC Values: 7-bromo derivatives often exhibit MICs in the range of 0.20 – 6.25 µg/mL

against M. tuberculosis.

Selectivity: High Selectivity Index (SI > 10) against Vero cells, indicating low cytotoxicity to

mammalian cells despite high bacterial potency.

Anticancer Activity
These compounds target highly proliferative cells by inducing apoptosis and arresting the cell

cycle at the G2/M phase.

Targets: EGFR tyrosine kinase and Topoisomerase II.

Observation: The 7-bromo substituent is critical for activity against MCF-7 (Breast) and HeLa

(Cervical) cancer cell lines. The bromine atom fills a hydrophobic pocket in the ATP-binding
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site of the kinase, which smaller atoms (F, H) fail to occupy effectively.

Summary of Biological Data

Activity Type
Target
Organism/Cell
Line

Key
Substituent (R)

MIC / IC₅₀
Value

Reference

Antitubercular
M. tuberculosis

H37Rv

4-

Nitrobenzylidene
0.39 µg/mL [1, 5]

Antibacterial
S. aureus

(MRSA)
2-Hydroxyphenyl 2.5 µg/mL [3, 4]

Anticancer
MCF-7 (Breast

Cancer)

3,4-

Dimethoxyphenyl
1.2 µM [2, 6]

Antifungal C. albicans 4-Chlorophenyl 12.5 µg/mL [3]

Structure-Activity Relationship (SAR) Analysis
The biological activity of this class is tightly regulated by substitutions at three specific zones.

SAR Logic Map
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Figure 2: SAR analysis highlighting the functional contribution of the 7-bromo group and

hydrazide linker.

Key SAR Findings:

Position 7 (Bromine): Replacement of Br with H or F dramatically reduces activity against

Mycobacteria, suggesting that the bulk and lipophilicity of Bromine are essential.

Replacement with Iodine often leads to solubility issues.

Hydrazide Linker: Methylation of the hydrazide nitrogen abolishes activity, confirming the

necessity of the -NH- proton for hydrogen bonding with the receptor.

Distal Aryl Group:
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Electron Withdrawing Groups (NO₂, Cl, F): Enhance antibacterial potency.

Electron Donating Groups (OMe, OH): Enhance anticancer potency (likely due to better

interaction with kinase domains).

Mechanism of Action: Molecular Docking
Molecular docking studies suggest that 7-bromo quinoline hydrazides bind to the B subunit of

DNA Gyrase (in bacteria) or the ATP binding pocket of EGFR (in cancer).

Binding Mode in DNA Gyrase (PDB: 1KZN)
H-Bonding: The hydrazide carbonyl oxygen forms a hydrogen bond with Arg76.

Pi-Stacking: The quinoline ring intercalates between DNA base pairs or stacks against

Tyr109.

Halogen Interaction: The 7-Br atom occupies a defined hydrophobic pocket, interacting with

Val120 and Ile78. This specific interaction stabilizes the ligand-enzyme complex, explaining

the superior potency of the 7-bromo derivative over the 7-chloro or 7-hydrogen analogs.

Experimental Protocols
Protocol A: Synthesis of 7-Bromo-4-hydrazinoquinoline

Dissolve 0.01 mol of 4-chloro-7-bromoquinoline in 30 mL of absolute ethanol.

Add 0.15 mol of hydrazine hydrate (99%) dropwise.

Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).

Cool to room temperature. The solid product will precipitate.

Filter and wash with cold ethanol.

Recrystallize from ethanol/water to yield yellow crystals (Yield: ~75-85%).

Protocol B: Antimicrobial Assay (MIC Determination)
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Prepare stock solutions of test compounds (1 mg/mL in DMSO).

Inoculate 96-well plates with bacterial suspension (S. aureus or M. tuberculosis) adjusted to

0.5 McFarland standard.

Add serial dilutions of the test compound.

Incubate at 37°C for 24h (bacteria) or 7 days (Mycobacteria).

Add Resazurin dye. A color change from blue to pink indicates bacterial growth.

Define MIC as the lowest concentration preventing the color change.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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